

A Technical Guide to D-Glucose-d1-3: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *D-Glucose-d1-3*

Cat. No.: *B15570963*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Glucose-d1-3**, a stable isotope-labeled monosaccharide essential for metabolic research and quantitative analysis. This document details its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Identification

D-Glucose-d1-3 is an isotopologue of D-glucose where the hydrogen atom at the C-3 position is substituted with a deuterium (D or ^2H) atom. This specific labeling provides a valuable tool for tracing the metabolic fate of glucose in biological systems without altering its fundamental chemical reactivity. In solution, D-glucose, and therefore **D-Glucose-d1-3**, exists predominantly in its cyclic hemiacetal forms (pyranose and furanose), with the α - and β -anomers of the glucopyranose form being the most abundant.^[1]

The structure is unambiguously defined by standard chemical identifiers:

- SMILES:[2H][C@@]1(O)O[C@H](O)[C@@H](O)[C@H]1O
- InChI:1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4D
- InChI Key:WQZGKKKJIJFFOK-XVKSOXPJSA-N

The following diagram illustrates the cyclic (β -D-glucopyranose) form of **D-Glucose-d1-3**, with the deuterium atom highlighted at the C-3 position.

Caption: Chemical structure of β -**D-Glucose-d1-3**.

Physicochemical Properties

The quantitative properties of **D-Glucose-d1-3** are summarized in the table below. The incorporation of a single deuterium atom results in a mass shift of +1 compared to unlabeled D-glucose.

Property	Value	Reference
Empirical Formula	C ₆ DH ₁₁ O ₆	[2]
Molecular Weight	181.16 g/mol	[2]
Isotopic Purity	≥97 atom % D	
Physical Form	Solid	
Melting Point	150-152 °C	
Optical Activity	[α] _{25/D} +52.0°, c = 2 in H ₂ O (trace NH ₄ OH)	
CAS Number	106032-60-4	[3]

Experimental Protocols

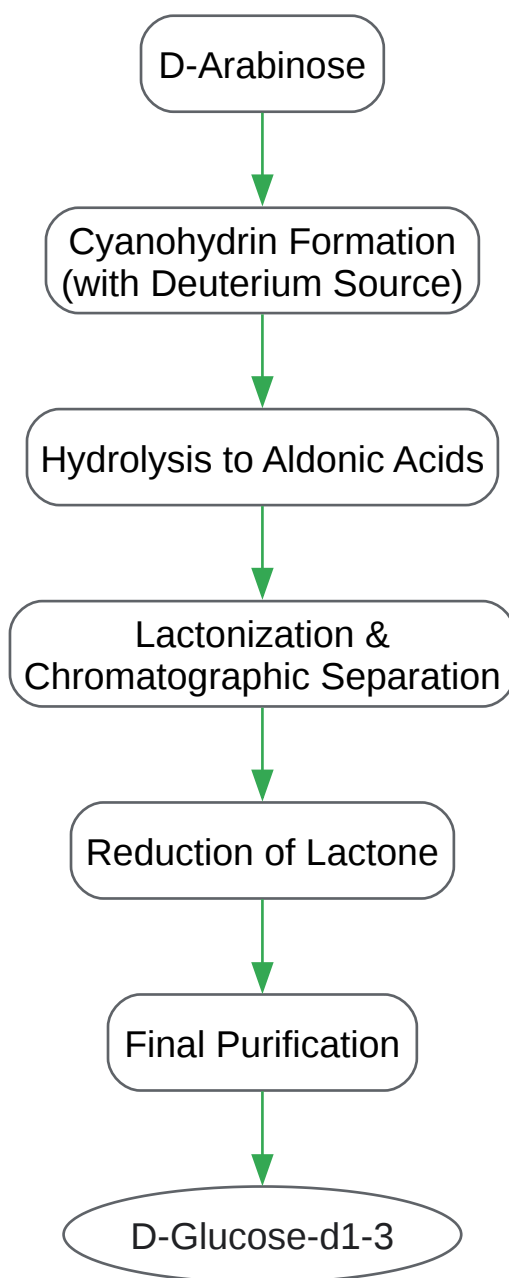
The synthesis of position-specific labeled sugars like **D-Glucose-d1-3** often involves multi-step chemical or chemoenzymatic methods. A common chemical approach is the Kiliani-Fischer synthesis, which extends the carbon chain of an aldose. A plausible synthetic route for **D-Glucose-d1-3** would adapt this methodology, starting from a suitable 5-carbon sugar.

Example Synthetic Protocol: Modified Kiliani Synthesis for 3-Position Labeling

This protocol is based on the well-established synthesis for C-14 labeled glucose at the C-3 position and is adapted for deuterium labeling.[4] The process involves a series of cyanohydrin reactions.

- **Starting Material:** The synthesis would begin with D-arabinose.
- **Cyanohydrin Formation:** D-arabinose is reacted with a deuterium cyanide source (e.g., DCN, generated in situ) or subjected to a reaction where the C-2 hydrogen of the intermediate cyanohydrin can be exchanged with D₂O under basic conditions before hydrolysis. This step forms a mixture of two epimeric cyanohydrins (gluconic and mannonic nitriles) with deuterium incorporated.
- **Hydrolysis:** The resulting deuterated cyanohydrins are hydrolyzed to their corresponding carboxylic acids, D-gluconic-3-d1 acid and D-mannonic-3-d1 acid.
- **Lactonization and Separation:** The mixture of acids is converted to their respective lactones (e.g., by heating). The D-glucono-1,4-lactone-3-d1 can then be separated from its mannose epimer chromatographically.
- **Reduction:** The purified D-glucono-1,4-lactone-3-d1 is reduced to **D-Glucose-d1-3**. A common method for this reduction is using sodium amalgam in a weakly acidic solution.^[5]
- **Purification:** The final product, **D-Glucose-d1-3**, is purified from the reaction mixture using techniques such as column chromatography.

The following workflow diagram illustrates this synthetic logic.



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Caption: Synthetic workflow for **D-Glucose-d1-3**.

Applications in Research and Development

D-Glucose-d1-3 serves as a crucial tool in metabolic research and drug development, primarily as a stable isotope tracer.

- **Metabolic Flux Analysis:** It is used to trace the path of glucose through various metabolic pathways, such as glycolysis and the pentose phosphate pathway (PPP).[6] By using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rate of glucose metabolism and identify changes in metabolic fluxes in response to drugs, genetic modifications, or disease states.[3]
- **Quantitative Internal Standard:** Due to its specific mass difference from endogenous glucose, **D-Glucose-d1-3** is an ideal internal standard for accurately quantifying glucose concentrations in complex biological samples like blood, plasma, or tissue extracts.[3]
- **Drug Development:** In pharmacology, it can be used to assess the effect of drug candidates on glucose metabolism, providing insights into the mechanism of action for drugs targeting metabolic disorders like diabetes or cancer.

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- To cite this document: BenchChem. [A Technical Guide to D-Glucose-d1-3: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570963#what-is-the-chemical-structure-of-d-glucose-d1-3]

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